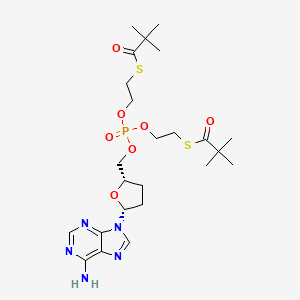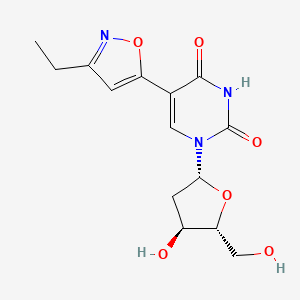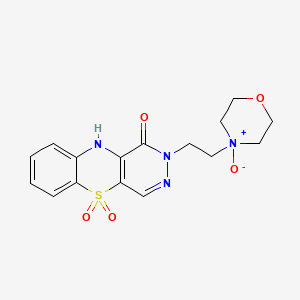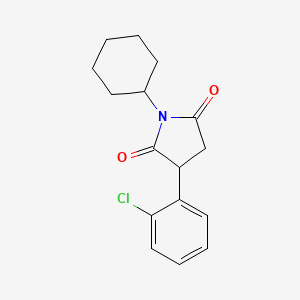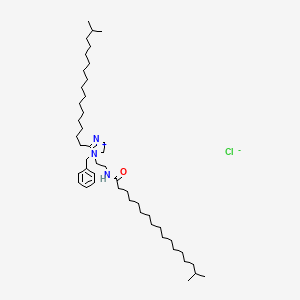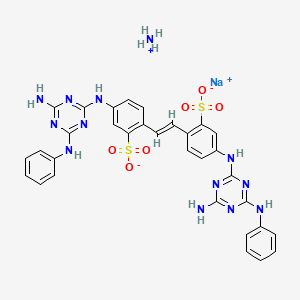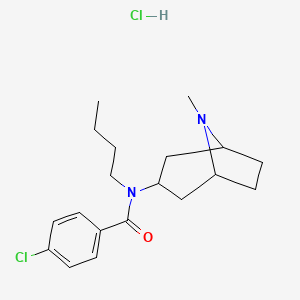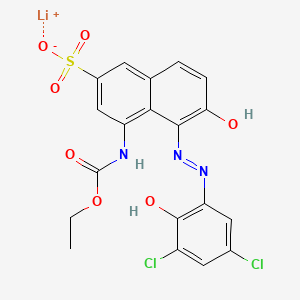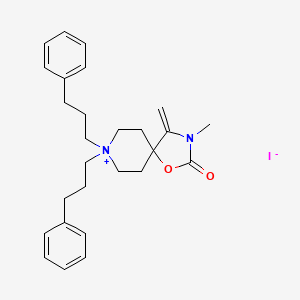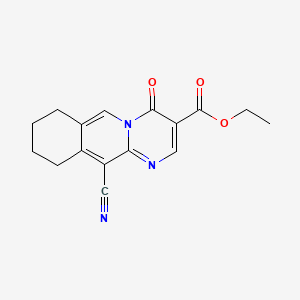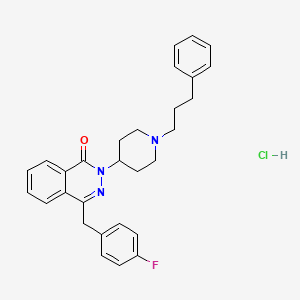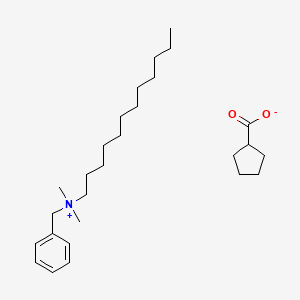
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate is a quaternary ammonium compound known for its surface-active properties, antimicrobial activity, and solution stability. It is typically a colorless to pale yellow liquid with a distinctive aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate involves several steps:
Preparation of Dodecyl Bromide: Dodecyl alcohol is reacted with hydrobromic acid to form dodecyl bromide.
Formation of Dodecyl Dimethylamine: Dodecyl bromide is then reacted with dimethylamine to produce dodecyl dimethylamine.
Quaternization: The final step involves the reaction of dodecyl dimethylamine with benzyl chloride and cyclopentanecarboxylic acid to yield this compound.
Industrial Production Methods
Industrial production typically follows the same synthetic route but on a larger scale, utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can alter the quaternary ammonium structure, affecting its antimicrobial properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Results in reduced forms of the quaternary ammonium compound.
Substitution: Leads to substituted benzyl derivatives.
Scientific Research Applications
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in formulations for cleaning agents, disinfectants, and preservatives
Mechanism of Action
The compound exerts its effects primarily through disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Dodecyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use as a disinfectant and antiseptic.
Uniqueness
Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate is unique due to its specific structure, which imparts enhanced stability and antimicrobial activity compared to other quaternary ammonium compounds .
Properties
CAS No. |
22232-26-4 |
|---|---|
Molecular Formula |
C27H47NO2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;cyclopentanecarboxylate |
InChI |
InChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1 |
InChI Key |
CUXXTYVWXBRPRF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


